PROTAC BTK Degrader-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BTK Degrader-9 is a compound designed to target and degrade Bruton Tyrosine Kinase (BTK) proteins. This compound is part of the broader class of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system . This compound has shown efficacy in downregulating the BTK-PLCγ2-Ca²⁺-NFATc1 signaling pathway, which is crucial in various cellular processes .
准备方法
The synthesis of PROTAC BTK Degrader-9 involves multiple steps, including the preparation of ligands for binding the target protein and recruiting an E3 ubiquitin ligase, as well as the formation of a linker to connect these ligands . The synthetic route typically involves:
Ligand Synthesis: The ligands are synthesized through a series of organic reactions, including nucleophilic substitution and amide bond formation.
Linker Formation: The linker is synthesized using polyethylene glycol (PEG) chains or other suitable linkers to provide flexibility and optimal spacing between the ligands.
Conjugation: The ligands and linker are conjugated through amide bond formation or click chemistry to form the final PROTAC molecule.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring high purity and yield through optimization of reaction conditions and purification techniques .
化学反应分析
PROTAC BTK Degrader-9 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker or ligand sites, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, potentially altering the compound’s structure and function.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the ligands and linker.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and methanol.
The major products formed from these reactions are the intermediate compounds that eventually lead to the final this compound molecule .
科学研究应用
PROTAC BTK Degrader-9 has a wide range of scientific research applications:
作用机制
PROTAC BTK Degrader-9 exerts its effects by binding to BTK and recruiting an E3 ubiquitin ligase, such as cereblon (CRBN). This interaction facilitates the ubiquitination of BTK, marking it for degradation by the proteasome . The degradation of BTK disrupts the BTK-PLCγ2-Ca²⁺-NFATc1 signaling pathway, leading to the inhibition of downstream cellular processes involved in cell proliferation and survival .
相似化合物的比较
PROTAC BTK Degrader-9 is unique compared to other similar compounds due to its dual mechanism of action, targeting both BTK and G1 to S phase transition 1 (GSPT1) proteins . This dual targeting enhances its therapeutic potential, particularly in treating refractory diffuse large B cell lymphoma and acute myeloid leukemia .
Similar compounds include:
L18I: A PROTAC degrader targeting BTK with limited efficacy in certain lymphoma types.
P13I: Another BTK-targeting PROTAC with similar limitations.
CC-90009: A molecular glue degrader targeting GSPT1.
This compound’s ability to concurrently degrade BTK and GSPT1 sets it apart from these single-target degraders, providing a more comprehensive approach to protein degradation and therapeutic intervention .
属性
分子式 |
C46H52FN13O5 |
---|---|
分子量 |
886.0 g/mol |
IUPAC 名称 |
1-tert-butyl-N-[[4-[2-[[1-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]pyrazol-4-yl]amino]-5-fluoropyrimidin-4-yl]-2-methylphenyl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C46H52FN13O5/c1-27-19-29(5-6-30(27)21-48-41(62)37-26-59(55-54-37)46(2,3)4)40-36(47)23-49-45(53-40)51-31-22-50-58(25-31)32-13-15-56(16-14-32)24-28-11-17-57(18-12-28)33-7-8-34-35(20-33)44(65)60(43(34)64)38-9-10-39(61)52-42(38)63/h5-8,19-20,22-23,25-26,28,32,38H,9-18,21,24H2,1-4H3,(H,48,62)(H,49,51,53)(H,52,61,63) |
InChI 键 |
YJSLNCQHRATHFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NC(=NC=C2F)NC3=CN(N=C3)C4CCN(CC4)CC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)CNC(=O)C9=CN(N=N9)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。